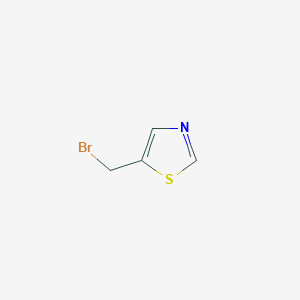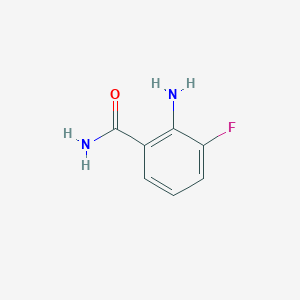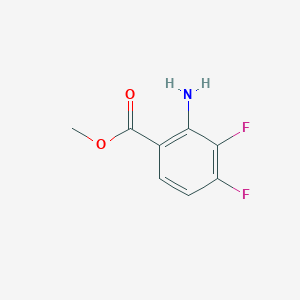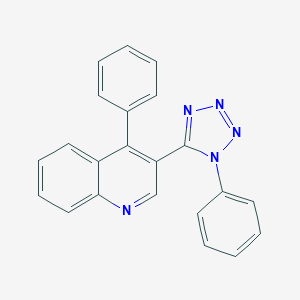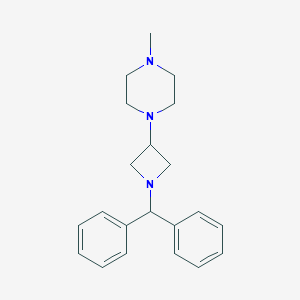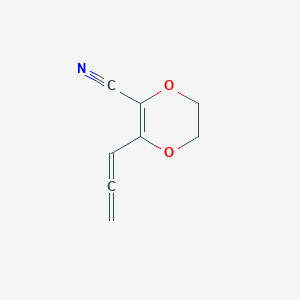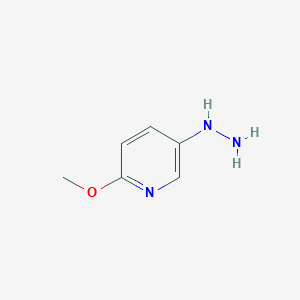
5-肼基-2-甲氧基吡啶
描述
Synthesis Analysis
The synthesis of 5-Hydrazinyl-2-methoxypyridine and its derivatives typically involves multi-step chemical processes, incorporating various strategies to introduce the hydrazinyl and methoxy groups into the pyridine ring. An efficient one-pot, three-component synthesis method has been developed for 5-hydrazinoalkylidene rhodanine derivatives starting from aliphatic primary amines, carbon disulfide, and 1,2-diaza-1,3-dienes, indicating a similar strategy could be applied for synthesizing 5-Hydrazinyl-2-methoxypyridine derivatives (Attanasi et al., 2009).
Molecular Structure Analysis
The molecular structure of 5-Hydrazinyl-2-methoxypyridine derivatives has been extensively studied through various spectroscopic methods, including FT-Raman, FT-IR, NMR, and X-ray diffraction. These studies provide valuable insights into the conformational and electronic properties of the molecule. For example, the molecular conformational structure studies and various spectral properties of a closely related molecule, 5-nitropyridine-2-hydrazino-3-carbonitrile-6-methyl-4-(methoxymethyl), have been performed by quantum mechanical computation, offering insights into the charge transfers and molecular electrostatic potential map analysis (Gümüş, 2020).
Chemical Reactions and Properties
5-Hydrazinyl-2-methoxypyridine participates in various chemical reactions, leading to the formation of complex structures. Its reactivity with different chemical agents, under specific conditions, highlights its versatility in organic synthesis. For instance, palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group have been demonstrated, showcasing the potential for synthesizing highly substituted bipyridines and pyrazinopyridines, which implies the adaptability of 5-Hydrazinyl-2-methoxypyridine in similar reactions (Thompson et al., 2005).
科学研究应用
合成化学应用
- 5-肼基-2-甲氧基吡啶作为 5-官能化 2-甲氧基吡啶的有效合成前体,使用镁“酸盐”配合物作为关键试剂,导致形成双环 δ-内酰胺。这些化合物在各种杂环结构的合成中具有应用,展示了 5-肼基-2-甲氧基吡啶在合成有机化学中的多功能性 (Sośnicki, 2009).
材料科学和结构分析
- 在材料科学中,5-肼基-2-甲氧基吡啶衍生物因其光物理性质和在非线性光学 (NLO) 中的潜在应用而受到研究。例如,邻苯二甲酸衍生物的合成和结构解析展示了其在 NLO 应用中的效用,因为它在溶液和固态中具有显着的二阶 NLO 活性 (Kolev 等,2008).
生物活性与药理潜力
- 2-甲氧基吡啶-3-腈衍生物对各种癌细胞系的细胞毒活性突出了 5-肼基-2-甲氧基吡啶在药物化学中的作用。这些衍生物对肝癌、前列腺癌和乳腺癌细胞系表现出有希望的抗增殖作用,表明了开发新的抗癌剂的潜力 (Al‐Refai 等,2019).
缓蚀
- 在腐蚀科学领域,5-肼基-2-甲氧基吡啶的衍生物已被评估为酸性氯化物溶液中钢的缓蚀剂,表现出优异的保护性能。这些化合物的有效性表明它们在工业过程中可用于减轻与腐蚀相关的损坏 (El‐Faham 等,2016).
光物理研究
- 使用 2-二氟苯基-4-甲氧基吡啶配体合成的蓝色磷光铱 (III) 配合物的光物理和电化学性质突出了 5-肼基-2-甲氧基吡啶衍生物在开发先进发光材料中的重要性。这些研究为设计用于发光器件的新型磷光材料提供了见解 (Wu 等,2007).
安全和危害
The compound is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
(6-methoxypyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQWKLIXHJRVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623475 | |
| Record name | 5-Hydrazinyl-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydrazinyl-2-methoxypyridine | |
CAS RN |
160664-95-9 | |
| Record name | 5-Hydrazinyl-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)
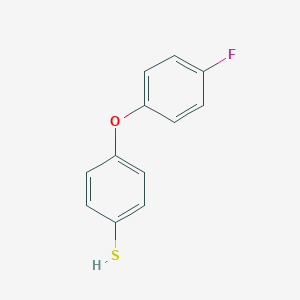
![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)
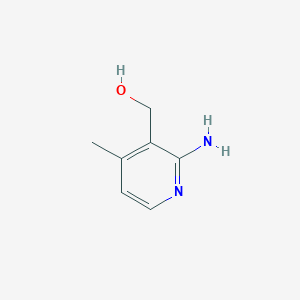
![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)
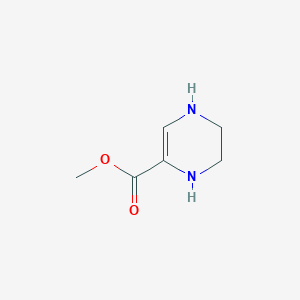
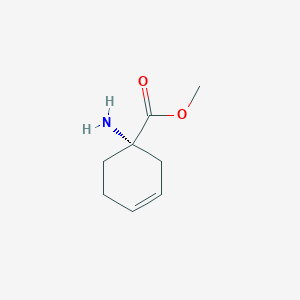
![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
